Enol-phenylpyruvate

Vue d'ensemble

Description

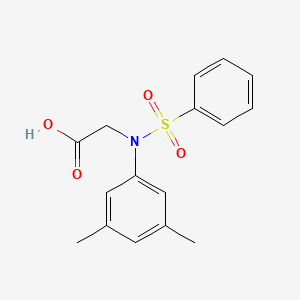

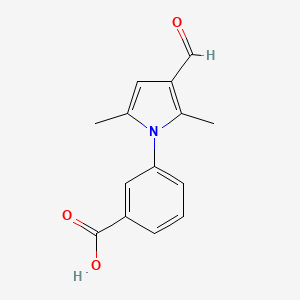

Enol-phenylpyruvate is a chemical species that exists in equilibrium with its keto form, phenylpyruvate. This equilibrium is part of the keto-enol tautomerism, a common chemical phenomenon where a proton shifts between two atoms, typically oxygen and carbon. The enol form is characterized by a hydroxyl group (OH) attached to a carbon that is double-bonded to another carbon, while the keto form has a carbonyl group (C=O).

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One approach involves the functionalization of arene Cr(CO)3 complexes, which leads to the formation of stable enol and ketone forms of phenylpyruvate derivatives . Another method includes the hydrolysis of aromatic Z/E azlactones, which yields phenylpyruvic acid derivatives that can exist as either keto or enol tautomers .

Molecular Structure Analysis

The molecular structure of this compound has been studied using NMR spectroscopy and X-ray crystallography. These studies have helped secure the stereostructures of various substrates and potential enol/enolate mimics . Additionally, quantum mechanical calculations have been performed to understand the configurational and conformational preferences of the enol form, highlighting the importance of inter- and intra-molecular hydrogen bonding for stabilization .

Chemical Reactions Analysis

This compound is involved in several enzymatic reactions. For instance, it is a substrate for phenylpyruvate tautomerase, which catalyzes the tautomerization to the less stable (E) enol form . It also plays a role in the enzymatic catalysis by AroA, where it is involved in the biosynthesis of aromatic amino acids . Furthermore, this compound derivatives have been identified as potential enzyme inhibitors, particularly for Macrophage Migration Inhibitory Factor (MIF), which is a key molecule in immune and inflammatory processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its tautomeric equilibrium. The enol form has been found to be predominant in organic media and solid state, as indicated by spectral data from IR spectroscopy . The enol tautomers also show strong absorption in the UV region, which has been utilized in spectrophotometric methods for the assay of enzymes related to aromatic amino acid transaminations and keto acid oxidation . The stability and reactivity of the enol form can be affected by factors such as conjugation and complexation, as seen in the case of phenylpyruvate derivatives complexed with Cr(CO)3 .

Applications De Recherche Scientifique

1. Enzymatic Studies and Tautomerism

- Enol-phenylpyruvate has been extensively studied in the context of enzymatic reactions, particularly focusing on its tautomerization. Research by Pirrung et al. (1993) investigated the stereostructures of substrates and potential enol/enolate mimics for phenylpyruvate tautomerase. Their findings suggested that vinyl fluorides act as product analogues for the enzyme, contributing to the understanding of enzyme-produced enols (Pirrung et al., 1993). Knox and Pitt (1957) described a new enzyme from animal tissues catalyzing the keto-enol tautomerization of phenylpyruvic acids, highlighting its potential physiological role since specific tautomers of α-keto acids are substrates or products in some reactions (Knox & Pitt, 1957).

2. Spectrophotometric Assays

- Spectrophotometric assays involving this compound have been developed for various applications. Goodwin and Werner (1972) developed a rapid assay for phenylpyruvate oxidase based on the ultraviolet absorption of the borate complex of this compound, which is significant for understanding enzyme kinetics (Goodwin & Werner, 1972). Another significant development by Cassidei et al. (1978) presented a colorimetric method for the quantitative determination of phenylpyruvic acid in urine, using the ferric complex of this compound, useful in clinical diagnostics (Cassidei et al., 1978).

3. Metabolic Engineering and Biochemical Production

- This compound is also a key focus in the field of metabolic engineering. Liu et al. (2015) discussed the metabolic engineering of Escherichia coli for the production of phenylpyruvate derivatives, highlighting its use in human health and nutrition products. They emphasized the potential of genetically defined producers for efficient biosynthesis (Liu et al., 2015).

4. Keto-Enol Tautomerism Studies

- Detailed studies on keto-enol tautomerism of phenylpyruvic acids have provided insights into their molecular structure and behavior in different environments. For instance, Hanai et al. (1989) investigated the vibrational spectra of phenylpyruvic acids, indicating their predominant enol form in organic media (Hanai et al., 1989).

Mécanisme D'action

Target of Action

Enol-phenylpyruvate, a derivative of phenylpyruvic acid , primarily targets the aminotransferase enzyme . This enzyme plays a crucial role in the transamination reaction, where it facilitates the conversion of phenylpyruvate to phenylalanine .

Mode of Action

The interaction of this compound with its target, the aminotransferase enzyme, results in the conversion of phenylpyruvate to phenylalanine . This reaction requires glutamate . The compound’s mode of action is thus centered around its ability to participate in these biochemical transformations.

Biochemical Pathways

This compound is involved in the biosynthesis of phenolic compounds . It is converted to phenylalanine via a transamination reaction facilitated by the aminotransferase enzyme . Phenylalanine, in turn, serves as a precursor for thousands of vital and specialized compounds . The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

It is known that this compound is a component of several different foods , suggesting that it can be absorbed through dietary intake.

Result of Action

The primary result of this compound’s action is the production of phenylalanine . Phenylalanine is a vital component of proteins in all living organisms and serves as a precursor for thousands of additional metabolites . Therefore, the action of this compound contributes to the biosynthesis of a wide range of biologically important compounds.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound has been detected in several different foods , suggesting that dietary intake can influence its availability in the body. Additionally, the metabolic pathways in which this compound participates may be influenced by factors such as stress .

Orientations Futures

Recent studies show gut microbiota-dependent metabolism of dietary phenylalanine into phenylacetic acid (PAA) is critical in phenylacetylglutamine (PAGln) production, a metabolite linked to atherosclerotic cardiovascular disease (ASCVD) . This suggests that understanding the role of Enol-phenylpyruvate in these processes could be a promising direction for future research .

Propriétés

IUPAC Name |

(Z)-2-hydroxy-3-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6,10H,(H,11,12)/b8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDGUGJNLNLJSR-VURMDHGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C(=O)O)\O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Enol-phenylpyruvate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

5801-57-0 | |

| Record name | NSC280708 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Enol-phenylpyruvate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The study mentions enol-phenylpyruvate as a potential biomarker influenced by the Schisandra chinensis-Acorus tatarinowii Schott (Sc-At) treatment. What is the significance of this compound being regulated towards a normal state in this context?

A: While the specific role of this compound in Alzheimer's disease is not fully elucidated in the study [], its identification as a core biomarker regulated by the Sc-At treatment suggests its potential involvement in the disease's metabolic pathways. The study found that Sc-At treatment brought this compound levels closer to those observed in healthy controls. This suggests that Sc-At might exert its therapeutic effects, in part, by modulating pathways where this compound plays a role. Further research is needed to understand the precise mechanism of action and the significance of this regulation for Alzheimer's disease progression.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298808.png)

![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)

![[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298816.png)

![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)